molecular formula C23H28FN3O5 B564920 N-Boc-desmethoxy Gatifloxacin CAS No. 1089339-61-6

N-Boc-desmethoxy Gatifloxacin

Cat. No.: B564920
CAS No.: 1089339-61-6
M. Wt: 445.491
InChI Key: UJHJOJIPEYCXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-desmethoxy Gatifloxacin is a protected synthetic intermediate of the broad-spectrum fluoroquinolone antibiotic, Gatifloxacin. Its primary research application is in the study and development of synthetic pathways for quinolone antibiotics, where the Boc (tert-butoxycarbonyl) group serves as a critical protecting group for the piperazinyl nitrogen during chemical synthesis . This protection enhances the selectivity of subsequent chemical reactions, allowing researchers to explore novel derivatives and manufacturing processes. The compound is instrumental in analytical research as a pharmaceutical reference standard and impurity, used to ensure the quality, purity, and stability of Gatifloxacin active pharmaceutical ingredients (APIs) through sophisticated methods like HPLC . By utilizing this well-characterized intermediate, researchers can facilitate the synthesis of Gatifloxacin and its related compounds, supporting vital activities in regulatory filing, method development, and genotoxic impurity profiling .

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-7-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O5/c1-13-11-25(7-8-26(13)22(31)32-23(2,3)4)19-10-18-15(9-17(19)24)20(28)16(21(29)30)12-27(18)14-5-6-14/h9-10,12-14H,5-8,11H2,1-4H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHJOJIPEYCXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675711
Record name 7-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089339-61-6
Record name 7-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Boc Protection of Desmethoxy Gatifloxacin

The most straightforward route involves the direct Boc protection of desmethoxy Gatifloxacin. This method employs di-tert-butyl dicarbonate (Boc anhydride) as the acylating agent under mild basic conditions.

Typical Procedure :

  • Reaction Setup : Desmethoxy Gatifloxacin (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere.

  • Base Addition : A catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv) and triethylamine (TEA, 2.0 equiv) is introduced to deprotonate the amine.

  • Boc Anhydride Addition : Boc anhydride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.

  • Workup : The reaction is quenched with water, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated.

  • Purification : The crude product is recrystallized from ethanol/water or purified via silica gel chromatography (eluent: ethyl acetate/hexane).

Key Considerations :

  • Solvent Choice : Polar aprotic solvents like DCM or THF optimize Boc group incorporation.

  • Temperature Control : Exothermic reactions necessitate low-temperature initiation to avoid side reactions.

  • Yield Optimization : Excess Boc anhydride (1.2–1.5 equiv) ensures complete amine protection, typically yielding 70–85% pure product.

Multi-Step Synthesis from Fluoroquinolone Precursors

An alternative approach constructs the this compound scaffold from simpler precursors, avoiding isolation of the desmethoxy intermediate.

Stepwise Protocol :

  • Quinolone Core Assembly : Cyclocondensation of 2,4,5-trifluoro-3-(Boc-amino)benzoic acid with piperazine derivatives under Mitsunobu conditions.

  • Fluorination : Selective fluorination at C-6 using hydrogen fluoride-pyridine complex.

  • Deprotection and Functionalization : Acidic removal of the Boc group (if introduced early), followed by re-protection after methoxy elimination.

Advantages :

  • Enables modular introduction of substituents.

  • Mitigates solubility challenges associated with late-stage Boc protection.

Challenges :

  • Requires stringent control over reaction stoichiometry to prevent over-fluorination.

  • Multi-step purification increases complexity and reduces overall yield.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • FTIR : Absorption bands at 1728 cm⁻¹ (C=O stretch of Boc group) and 1619 cm⁻¹ (quinolone carbonyl).

  • ¹H NMR (DMSO-d₆): δ 1.38 (s, 9H, Boc CH₃), 8.65 (s, 1H, C2-H), 7.92 (d, J = 13.2 Hz, 1H, C5-H).

  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water = 70:30, 1.0 mL/min).

Purity and Stability

  • Assay : >95% purity by HPLC, with primary impurities including de-Boc derivatives (<2%) and residual solvents.

  • Storage : Stable for 24 months at 2–8°C in amber vials under inert gas.

Comparative Analysis of Synthetic Methods

Parameter Direct Boc Protection Multi-Step Synthesis
Reaction Steps 13–4
Overall Yield 70–85%50–60%
Purity (HPLC) >95%90–95%
Scalability HighModerate
Cost Efficiency HighLow

Insights :

  • Direct protection is preferred for small-scale production due to its simplicity and cost-effectiveness.

  • Multi-step synthesis offers flexibility for structural analogs but incurs higher resource expenditure.

Challenges and Mitigation Strategies

Low Solubility of Intermediates

  • Cause : Hydrophobic Boc group reduces solubility in aqueous media.

  • Solution : Employ DMF/THF mixtures or sonication during recrystallization.

Applications in Pharmaceutical Research

This compound serves as:

  • Reference Standard : For quantifying impurities in Gatifloxacin APIs.

  • Intermediate : In synthesizing novel fluoroquinolone derivatives with enhanced pharmacokinetic profiles .

Chemical Reactions Analysis

Types of Reactions

N-Boc-desmethoxy Gatifloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Activity

N-Boc-desmethoxy gatifloxacin exhibits significant antimicrobial properties, particularly against gram-positive bacteria. The presence of the methoxy group at the C-8 position enhances its activity against DNA gyrase and topoisomerase IV, two critical enzymes involved in bacterial DNA replication and transcription. Studies have shown that derivatives like this compound maintain potent inhibitory effects similar to those of gatifloxacin itself, making them valuable in treating infections caused by resistant strains of bacteria .

Case Study: Efficacy Against Mycobacterium tuberculosis

A study investigated the efficacy of various gatifloxacin derivatives, including this compound, against Mycobacterium tuberculosis (Mtb). The compound demonstrated favorable minimum inhibitory concentrations (MIC) and selectivity indices, indicating its potential as an anti-tuberculosis agent. The pharmacokinetic properties were assessed in murine models, revealing promising bioavailability and stability profiles that support its further development as a therapeutic option for tuberculosis .

Drug Formulation Development

The stability and solubility characteristics of this compound make it an attractive candidate for novel drug formulations. Its ability to permeate biological membranes enhances its potential for oral administration and systemic delivery. Researchers are exploring nanoparticle formulations to improve the pharmacokinetics of this compound, aiming to enhance its therapeutic efficacy while minimizing side effects .

Data Table: Pharmacokinetic Parameters of this compound

ParameterValue
Maximum Concentration (Cmax)5.4 ± 0.40 μM
Elimination Half-Life23.4 ± 2.50 h
Bioavailability21.4 ± 1.0%
Selectivity Index10–25

Resistance Mechanisms

Understanding the mechanisms of resistance to fluoroquinolones is crucial for developing effective treatments. This compound's structural modifications help circumvent some resistance pathways observed with other quinolones. Research indicates that this compound can retain efficacy even in strains exhibiting resistance to traditional fluoroquinolones due to its unique binding properties to target enzymes .

Predictive Modeling for Treatment Optimization

Mathematical models have been developed to predict treatment outcomes using this compound in combination with other anti-tuberculosis drugs. These models suggest that optimized dosing regimens could significantly shorten treatment durations while maintaining high cure rates in murine models of tuberculosis infection .

Mechanism of Action

The mechanism of action of N-Boc-desmethoxy Gatifloxacin is similar to that of Gatifloxacin. It exerts its antibacterial effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound prevents the replication and repair of bacterial DNA, leading to bacterial cell death .

Comparison with Similar Compounds

Table 1: Anti-Salmonella Activity of Gatifloxacin Analogs

Compound MIC Range (μg/mL) S. abortus equi MIC (μg/mL)
Gatifloxacin 1–2 1–2
Compound 5 1–53 1–8
Compound 19 1–53 1–8
Compound 32 1–53 1–8

Data sourced from

MIC Profiles Against Mycobacterium tuberculosis

Gatifloxacin derivatives generally demonstrate lower MICs than older fluoroquinolones. A study comparing ofloxacin, gatifloxacin, and moxifloxacin against 228 M. tuberculosis isolates revealed:

  • Gatifloxacin MICs were 3.4–5.7× lower than ofloxacin, while moxifloxacin showed a 3.2–4.7× improvement over ofloxacin .
  • Moxifloxacin exhibited marginally higher potency than gatifloxacin (steeper regression slope), suggesting that 8-methoxy retention (absent in N-Boc-desmethoxy) enhances activity .

Table 2: MIC Ratios of Fluoroquinolones Against M. tuberculosis

Comparison MIC Ratio (Linear Scale)
Gatifloxacin/Ofloxacin 3.4–5.7
Moxifloxacin/Ofloxacin 3.2–4.7

Data sourced from

Anti-Inflammatory and Immunomodulatory Effects

Structural modifications at position 3 of gatifloxacin (e.g., carboxamide, carbohydrazide) enhance anti-inflammatory activity. Key findings include:

  • Compound 7 (3-carboxamide derivative) showed >300× lower IC50 in isolated polymorphonuclear neutrophils (PMNs) compared to unmodified gatifloxacin (Table 3) .
  • Compound 16 (3-carbohydrazide) exhibited potent inhibition of oxidative burst in macrophages (IC50: 7.6 μg/mL), suggesting that N-substitutions improve immunomodulatory effects .

Table 3: Anti-Inflammatory Activity of Gatifloxacin Derivatives

Compound IC50 (μg/mL) in PMNs IC50 (μg/mL) in Macrophages
Gatifloxacin >30 >30
Compound 7 <0.1 <3.1
Compound 16 0.2 ± 0.1 7.6 ± 0.6

Data sourced from

Synergistic Effects with Adjuvant Therapies

Gatifloxacin’s efficacy is enhanced by combination with peptide B2088 against Pseudomonas aeruginosa:

  • 0.5 μg/mL gatifloxacin + B2088 reduced intracellular bacterial load equivalently to 2 μg/mL gatifloxacin alone .
  • In vivo, 0.15% gatifloxacin + 0.05% B2088 achieved a 50% reduction in antibiotic dose while maintaining efficacy .

Structural and Functional Comparison with Related Compounds

Table 4: Key Structural Differences Among Gatifloxacin Analogs

Compound Position 8 Substituent Position 7 Modification
Gatifloxacin Methoxy 3-methylpiperazinyl
Difluoromethoxy Gatifloxacin Difluoromethoxy
N-Boc-desmethoxy Gatifloxacin* N-Boc-protected piperazine
Compound 7 Methoxy 3-carboxamide

*Inferred from nomenclature and evidence.

Biological Activity

N-Boc-desmethoxy Gatifloxacin is a synthetic derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound has garnered interest due to its potential biological activities, particularly its antimicrobial properties. In this article, we will explore the biological activity of this compound, including its mechanisms of action, comparative efficacy, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula and molecular weight:

  • Chemical Formula : C23H28FN3O5
  • Molecular Weight : 445.48 g/mol

The compound features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility in organic solvents, which is crucial for various biochemical applications.

This compound exhibits antimicrobial activity primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By disrupting these processes, this compound effectively inhibits bacterial growth.

Comparative Efficacy

To understand the biological activity of this compound in relation to other fluoroquinolones, a comparison table is provided below:

Compound NameStructural FeaturesUnique Aspects
Gatifloxacin Fluoroquinolone backbone without protective groupsBroad-spectrum activity
Desmethoxy Gatifloxacin Lacks the methoxy groupIncreased potency against certain bacterial strains
N-Boc-Gatifloxacin Contains only the Boc protecting groupEnhanced stability compared to unprotected forms
This compound Contains Boc and lacks methoxyImproved solubility and stability for biochemical applications

This table illustrates how this compound stands out due to its structural modifications that enhance its stability while retaining antimicrobial properties similar to its parent compound.

Research Findings

Research on this compound has focused on its antibacterial properties and interaction with bacterial enzymes. Several studies have demonstrated that this compound retains significant antimicrobial activity against various pathogenic bacteria. For instance, it has been shown to be effective against strains resistant to older quinolone antibiotics.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the minimum inhibitory concentrations (MICs) of this compound against different bacterial strains. The results indicated that it exhibited comparable efficacy to Gatifloxacin, particularly against Gram-negative bacteria.
  • Binding Affinity Investigation : Interaction studies revealed that the presence of the Boc group influences the binding affinity of this compound to bacterial enzymes. This modification may enhance its specificity and reduce potential side effects associated with broader-spectrum antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for introducing the N-Boc protecting group into desmethoxy Gatifloxacin derivatives, and how can reaction efficiency be optimized?

  • Methodological Answer : The N-Boc (tert-butoxycarbonyl) group is typically introduced via a two-step process: (1) deprotection of the parent compound (if necessary) and (2) Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine. For example, similar N-Boc derivatives (e.g., N-Boc-4-methylazepane-4-carboxylic acid) are synthesized under anhydrous conditions with purity >97%, as noted in reagent catalogs . Optimize reaction efficiency by controlling stoichiometry (1.2–1.5 equivalents of Boc₂O), temperature (0–25°C), and solvent choice (e.g., THF or DCM). Post-synthesis purification via column chromatography or recrystallization ensures high yields .

Q. Which analytical techniques are most effective for verifying the purity and structural integrity of N-Boc-desmethoxy Gatifloxacin during synthesis?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use reversed-phase C18 columns (e.g., Chromolith® RP-18) with UV detection at 285 nm, as validated for Gatifloxacin derivatives . Resolution thresholds >1.5 ensure separation from byproducts like isogatifloxacin or 8-hydroxy derivatives .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) to distinguish this compound (expected [M+H]+ ~465.4 g/mol) from related compounds .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra should show characteristic Boc-group signals (e.g., tert-butyl at δ ~1.4 ppm) and absence of methoxy protons .

Advanced Research Questions

Q. How do structural modifications like Boc protection and demethoxylation impact the antibacterial activity and DNA gyrase inhibition of Gatifloxacin derivatives?

  • Methodological Answer : Assess activity via in vitro minimum inhibitory concentration (MIC) assays against M. tuberculosis or Gram-negative/-positive strains. Compare with parent Gatifloxacin (MIC range: 0.25–4 mg/L ). Demethoxylation may alter lipophilicity and membrane penetration, while Boc protection could reduce bioavailability due to steric hindrance. Use enzymatic assays (e.g., DNA gyrase supercoiling inhibition) to quantify target affinity. For example, Gatifloxacin inhibits gyrase at IC₅₀ ~0.1 µg/mL; structural analogs may require modified assay conditions (e.g., adjusted pH or co-solvents) .

Q. What methodologies are employed to assess the stability of this compound under varying pH and temperature conditions in preclinical formulations?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC-UV (λ=285 nm) for byproducts like des-Boc or oxidized derivatives .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability by heating at 5°C/min up to 300°C. The parent Gatifloxacin melts at 182–185°C; Boc derivatives may show higher decomposition thresholds due to added tert-butyl groups .
  • Long-Term Storage Stability : Store lyophilized samples at -20°C under argon, as recommended for Boc-protected reagents . Assess potency retention at 6/12/24-month intervals using bioassays .

Notes

  • Avoid commercial sources (e.g., benchchem.com ) and prioritize peer-reviewed protocols .
  • For spectroscopic data, cross-reference with density functional theory (DFT) calculations to validate vibrational modes (e.g., IR/Raman peaks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-desmethoxy Gatifloxacin
Reactant of Route 2
Reactant of Route 2
N-Boc-desmethoxy Gatifloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.